6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid
Description
6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid is a bicyclic heteroaromatic compound featuring two pyrimidine rings connected at the 2- and 2'-positions. The carboxylic acid group at position 5 and the 6-oxo moiety contribute to its pharmacological relevance, particularly as an enzyme inhibitor with demonstrated antimicrobial and anti-inflammatory properties . Its synthesis involves condensation reactions, such as the use of diethyl 2-(ethoxymethylene) malonate under basic conditions to form the ester intermediate, followed by hydrolysis to yield the carboxylic acid derivative .
Properties
IUPAC Name |
6-oxo-2-pyrimidin-2-yl-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3/c14-8-5(9(15)16)4-12-7(13-8)6-10-2-1-3-11-6/h1-4H,(H,15,16)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWVNWCJVXBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-ketoglutaric acid to form 1,4,5,6-tetrahydro-6-oxo-pyridazine-3-carboxylic acid, which is then reacted with bromine to yield the desired compound . The reaction conditions typically involve the use of solvents such as toluene, catalysts like copper acetate, and bases such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve microbial hydroxylation of pyridine-2-carboxylic acid using specific strains of bacteria such as Alcaligenes faecalis . This method allows for regioselective hydroxylation, leading to the formation of 6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid on a preparative scale .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxo and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halogenation, sodium borohydride for reduction, and various oxidizing agents for oxidation . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and various substituted bipyrimidine derivatives .
Scientific Research Applications
6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Oxo-1,6-dihydro-[2,2’-bipyrimidine]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxo and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogues:
Pharmacological and Functional Differences
- Antimicrobial Activity : Chlorinated derivatives (e.g., 5-chloro-2-cyclopropyl analogue) exhibit increased potency due to electron-withdrawing effects, which may improve membrane penetration .
- Solubility and Permeability: Smaller derivatives (e.g., 2-methyl analogue) comply with Lipinski’s Rule of Five (molecular weight < 500, hydrogen bond donors/acceptors ≤ 5/10), favoring oral bioavailability. Bulkier substituents (e.g., phenoxymethyl) may reduce solubility but improve target binding .
Research and Development Considerations
- Structural Analysis : Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) have resolved the planar geometry of the bipyrimidine core, aiding in structure-activity relationship (SAR) studies .
- Commercial Availability: While the 2-methyl and 5-chloro derivatives are commercially accessible, the bipyrimidine core compound and its phenoxymethyl analogue are primarily available for research purposes at high costs .
Biological Activity
6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid (CAS No. 56304-42-8) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, exploring various studies and findings related to its pharmacological effects.
- Molecular Formula : C11H8N2O3
- Molecular Weight : 216.19 g/mol
- CAS Number : 56304-42-8
Biological Activity Overview
The biological activity of 6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid has been investigated in several studies focusing on its potential as an inhibitor in various biological processes.
Antioxidant Activity
Research indicates that compounds with a similar structure exhibit significant antioxidant properties. The presence of the carboxylic acid group is believed to enhance electron donation capabilities, which can scavenge free radicals effectively.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential inhibition of enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation.
Study 1: Enzyme Inhibition
In a study published in the Journal of Medicinal Chemistry, derivatives of 6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid were synthesized and evaluated for their xanthine oxidase inhibitory activity. The most potent compounds showed IC50 values in the low micromolar range, indicating strong inhibitory effects compared to standard drugs .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 4.62 | Strong inhibitor |
| Compound B | 1.18 | Very strong inhibitor |
| Compound C | 8.83 | Moderate inhibitor |
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of various derivatives against common bacterial strains. The results indicated that certain modifications to the bipyrimidine structure significantly enhanced antibacterial activity, making these compounds promising candidates for further development .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
| P. aeruginosa | 30 µg/mL |
Structure-Activity Relationships (SAR)
The effectiveness of 6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid as a biological agent appears to be influenced by structural modifications:
- Substituents : The introduction of electron-withdrawing groups on the aromatic ring tends to enhance activity.
- Hydrophobic Interactions : Compounds that maintain hydrophobic characteristics have shown improved binding affinities to target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
